molecular formula C14H8N2O4S B14585885 Benzo[b]thiophene, 2-(2,4-dinitrophenyl)- CAS No. 61200-54-2

Benzo[b]thiophene, 2-(2,4-dinitrophenyl)-

Cat. No.: B14585885
CAS No.: 61200-54-2
M. Wt: 300.29 g/mol
InChI Key: UBACQZNPGMASRC-UHFFFAOYSA-N
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Description

Benzo[b]thiophene, 2-(2,4-dinitrophenyl)- is an aromatic organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This compound is characterized by the presence of a 2,4-dinitrophenyl group attached to the second position of the benzo[b]thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[b]thiophene, 2-(2,4-dinitrophenyl)- can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzaldehyde with 2-mercaptoacetonitrile, followed by coupling and decyanation reactions . Another method includes the use of aryne intermediates with alkynyl sulfides, which allows for the formation of multisubstituted benzothiophenes .

Industrial Production Methods

Industrial production methods for benzo[b]thiophene, 2-(2,4-dinitrophenyl)- are not well-documented in the literature. the general principles of organic synthesis and the use of scalable reaction conditions can be applied to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophene, 2-(2,4-dinitrophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as tin(II) chloride and iron powder are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and substituted benzothiophenes.

Mechanism of Action

The mechanism of action of benzo[b]thiophene, 2-(2,4-dinitrophenyl)- involves its interaction with various molecular targets. The 2,4-dinitrophenyl group can act as a protonophore, shuttling protons across biological membranes and disrupting the proton gradient . This can lead to the uncoupling of oxidative phosphorylation and affect cellular energy production.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A simpler heterocyclic compound with a five-membered ring containing sulfur.

    Benzofuran: Similar to benzothiophene but contains an oxygen atom instead of sulfur.

    Indole: Contains a nitrogen atom in the five-membered ring and is structurally similar to benzothiophene.

Uniqueness

Benzo[b]thiophene, 2-(2,4-dinitrophenyl)- is unique due to the presence of the 2,4-dinitrophenyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in research and industry.

Properties

CAS No.

61200-54-2

Molecular Formula

C14H8N2O4S

Molecular Weight

300.29 g/mol

IUPAC Name

2-(2,4-dinitrophenyl)-1-benzothiophene

InChI

InChI=1S/C14H8N2O4S/c17-15(18)10-5-6-11(12(8-10)16(19)20)14-7-9-3-1-2-4-13(9)21-14/h1-8H

InChI Key

UBACQZNPGMASRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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